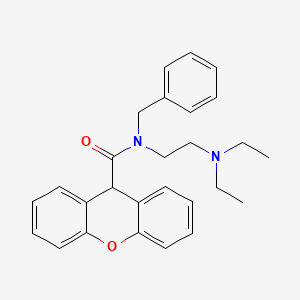
N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: Benzylated xanthene derivative and 2-diethylaminoethyl chloride
Product: N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride. The resulting xanthene derivative is then subjected to further functionalization to introduce the benzyl and diethylaminoethyl groups.
-
Step 1: Synthesis of Xanthene Core
Reactants: Resorcinol and phthalic anhydride
Conditions: Acidic medium, elevated temperature
Product: Xanthene derivative
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and diethylaminoethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, elevated temperature
Reduction: Lithium aluminum hydride, anhydrous conditions, room temperature
Substitution: Benzyl chloride, basic medium, room temperature
Major Products
Oxidation: Oxidized derivatives of the xanthene core
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
N-benzyl-N-(2-dimethylaminoethyl)-acetamide: Similar structure but with a dimethylaminoethyl group instead of a diethylaminoethyl group.
2-(N-benzyl-N-(2-diethylaminoethyl)-amino)-6’-chloro-ortho-acetotoluidide: Contains a chloro group and an ortho-acetotoluidide moiety.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a benzo[d]thiazol-2-yl group and a piperidin-1-yl moiety.
Properties
CAS No. |
6325-89-9 |
|---|---|
Molecular Formula |
C27H30N2O2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-benzyl-N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H30N2O2/c1-3-28(4-2)18-19-29(20-21-12-6-5-7-13-21)27(30)26-22-14-8-10-16-24(22)31-25-17-11-9-15-23(25)26/h5-17,26H,3-4,18-20H2,1-2H3 |
InChI Key |
PJYGEANQOSQVPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=CC=C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
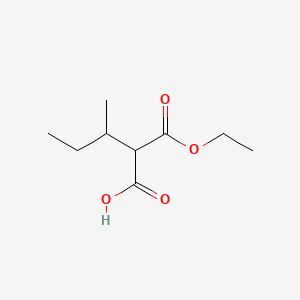
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
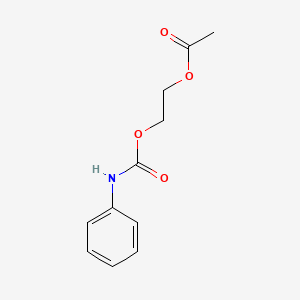
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
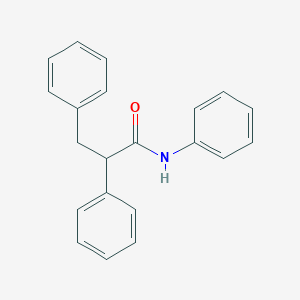
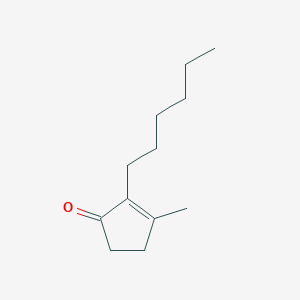
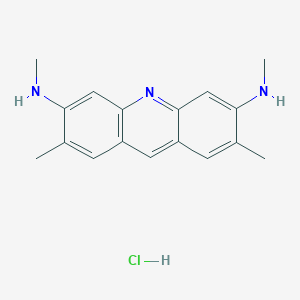

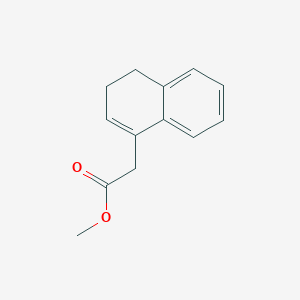
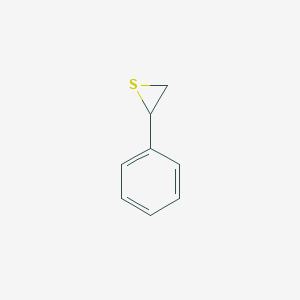
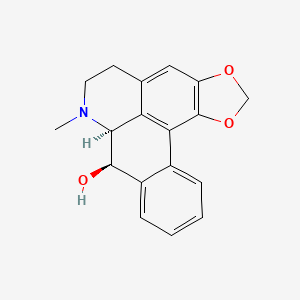

![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)
